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Compound of Interest

Compound Name: 4-Bromo-3-methoxybenzonitrile

Cat. No.: B054132 Get Quote

An In-depth Examination of a Key Synthetic Intermediate

Abstract
4-Bromo-3-methoxybenzonitrile is a halogenated aromatic nitrile that serves as a crucial

intermediate in the synthesis of a wide range of organic compounds, particularly within the

pharmaceutical and agrochemical industries. Its molecular structure, featuring a nitrile group, a

methoxy substituent, and a bromine atom on the benzene ring, provides multiple reactive sites

for strategic chemical modifications. This guide offers a comprehensive overview of the

fundamental properties, synthesis, characterization, and safe handling of 4-Bromo-3-
methoxybenzonitrile, tailored for researchers, scientists, and professionals in drug

development.

Core Molecular and Physical Properties
4-Bromo-3-methoxybenzonitrile is a solid organic compound under standard conditions.[1]

The precise determination of its molecular weight and other physicochemical properties is

paramount for stoichiometric calculations in synthesis and for predicting its behavior in various

chemical environments.

The molecular formula for this compound is C₈H₆BrNO.[2] This composition gives it a

calculated molecular weight of approximately 212.04 g/mol .[2]
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Structural and Physicochemical Data Summary
For ease of reference and comparison, the key identifiers and properties of 4-Bromo-3-
methoxybenzonitrile are summarized in the table below.

Property Value Source(s)

Molecular Formula C₈H₆BrNO [2]

Molecular Weight 212.04 g/mol [2]

CAS Number 120315-65-3 [2]

Appearance Solid

InChI Key
TWBFZKKJFREYES-

UHFFFAOYSA-N
[2]

SMILES String COC1=CC(C#N)=CC=C1Br

This table provides essential data for the identification and handling of 4-Bromo-3-
methoxybenzonitrile.

Synthesis and Purification Methodologies
The synthesis of substituted benzonitriles is a foundational process in organic chemistry. While

multiple synthetic routes to 4-Bromo-3-methoxybenzonitrile and its isomers exist, a common

and illustrative method involves the methylation of a phenolic precursor.

Exemplary Synthesis Protocol: Methylation of 3-Bromo-
4-hydroxybenzonitrile
This protocol describes the synthesis of the related isomer, 3-Bromo-4-methoxybenzonitrile,

which follows a similar logic. The reaction proceeds via a nucleophilic substitution where the

hydroxyl group of 3-bromo-4-hydroxybenzonitrile is methylated.[3]

Reaction Scheme:
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3-Bromo-4-hydroxybenzonitrile K₂CO₃, Iodomethane
Acetonitrile, 25°C, 6h 3-Bromo-4-methoxybenzonitrile

Workup:
1. Liquid-Liquid Extraction (EtOAc/Water)

2. Brine Wash
3. Dry (Na₂SO₄)
4. Concentrate

Purification:
Silica Gel Column Chromatography

(30% Ethyl Acetate in Hexane)

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 3-Bromo-4-methoxybenzonitrile.

Step-by-Step Procedure:

Reaction Setup: To a solution of 3-bromo-4-hydroxybenzonitrile (5.0 g, 25.3 mmol) in

acetonitrile (20 mL), add potassium carbonate (7.0 g, 50.1 mmol) and iodomethane (3.9 g,

27.8 mmol).[3]

Reaction Execution: Stir the mixture at 25 °C for 6 hours. The progress of the reaction should

be monitored by Thin Layer Chromatography (TLC).[3]

Workup: Upon completion, perform a liquid-liquid extraction with ethyl acetate (100 mL) and

water (30 mL).[3] Collect the organic phase.

Washing: Wash the organic layer with brine (20 mL), then dry it over anhydrous sodium

sulfate.[3]

Isolation: Concentrate the solution under reduced pressure to yield the crude product.[3]

Purification: Purify the crude product by flash column chromatography on silica gel using a

mobile phase of 30% ethyl acetate in hexane to afford the pure 3-bromo-4-

methoxybenzonitrile.[3]

Causality and Experimental Choices:

Base Selection (K₂CO₃): Potassium carbonate is a mild inorganic base, sufficient to

deprotonate the phenol, forming the more nucleophilic phenoxide. Its insolubility in

acetonitrile can drive the reaction forward.
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Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants but not to

interfere with the nucleophilic attack, as protic solvents would.

Purification: Silica gel chromatography is the standard and effective method for separating

the desired product from unreacted starting materials and byproducts based on polarity

differences.

Spectroscopic Characterization
Unambiguous structural confirmation is a cornerstone of chemical synthesis. A combination of

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) provides a detailed fingerprint of the 4-Bromo-3-methoxybenzonitrile
molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of hydrogen (¹H

NMR) and carbon (¹³C NMR) atoms within the molecule. While specific spectral data for 4-
Bromo-3-methoxybenzonitrile is not readily available in the provided search results, data for

closely related isomers like 4-bromo-3-methoxyphenol can provide expected chemical shift

regions and splitting patterns.

¹H NMR: One would expect to see signals in the aromatic region (approx. 6.5-7.5 ppm)

corresponding to the three protons on the benzene ring. The methoxy group would present

as a sharp singlet around 3.8 ppm.

¹³C NMR: The spectrum would show eight distinct signals: one for the nitrile carbon (approx.

118 ppm), six for the aromatic carbons (approx. 100-160 ppm), and one for the methoxy

carbon (approx. 56 ppm).[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of a substituted benzonitrile will exhibit characteristic absorption bands.

Nitrile (C≡N) Stretch: A sharp, intense peak is expected in the region of 2220-2260 cm⁻¹.

This is a highly diagnostic peak for the nitrile functional group.[5]
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Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹.

C-O (Aryl Ether) Stretch: Strong absorptions are expected around 1250 cm⁻¹.

C-Br Stretch: This will appear in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments,

confirming the molecular weight.

Molecular Ion Peak (M+): Due to the presence of bromine, the molecular ion peak will

appear as a characteristic doublet with roughly equal intensity (the M+ and M+2 peaks),

corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For C₈H₆BrNO, these

peaks would be centered around m/z 211 and 213.

Analytical Methods
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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